ethyl (E)-3-(diethylamino)-3-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoate
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Overview
Description
Ethyl 3-(diethylamino)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylate is a synthetic organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound features a unique structure with a diethylamino group and a dimethyl-substituted pyrrole ring, which may impart specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(diethylamino)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acrylate, diethylamine, and 2,5-dimethylpyrrole.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or solvents. For example, the reaction may be conducted in an inert atmosphere to prevent unwanted side reactions.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Ethyl 3-(diethylamino)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylate may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques can help monitor the reaction progress and optimize the yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(diethylamino)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides for substitution reactions). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and polymers.
Biology: It may serve as a probe or reagent in biochemical assays and studies.
Medicine: The compound could be investigated for its potential therapeutic properties or as a precursor for drug development.
Industry: It may find applications in the production of specialty chemicals, coatings, and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(diethylamino)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylate involves its interaction with specific molecular targets and pathways The diethylamino group and the pyrrole ring may play crucial roles in its binding affinity and reactivity
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 3-(diethylamino)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylate include other acrylates with different substituents, such as:
- Ethyl 3-(dimethylamino)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylate
- Ethyl 3-(diethylamino)-3-(1H-pyrrol-3-yl)acrylate
- Ethyl 3-(diethylamino)-3-(2,5-dimethyl-1H-pyrrol-2-yl)acrylate
Uniqueness
The uniqueness of Ethyl 3-(diethylamino)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylate lies in its specific combination of functional groups and substituents, which may impart distinct chemical and physical properties compared to similar compounds
Properties
Molecular Formula |
C15H24N2O2 |
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Molecular Weight |
264.36 g/mol |
IUPAC Name |
ethyl (E)-3-(diethylamino)-3-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C15H24N2O2/c1-6-17(7-2)14(10-15(18)19-8-3)13-9-11(4)16-12(13)5/h9-10,16H,6-8H2,1-5H3/b14-10+ |
InChI Key |
AWHNEYHHGDLRIY-GXDHUFHOSA-N |
Isomeric SMILES |
CCN(CC)/C(=C/C(=O)OCC)/C1=C(NC(=C1)C)C |
Canonical SMILES |
CCN(CC)C(=CC(=O)OCC)C1=C(NC(=C1)C)C |
Origin of Product |
United States |
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